Ranatuerin-2B
Description
Properties
bioactivity |
Antibacterial, Antifungal |
|---|---|
sequence |
GLLDTIKGVAKTVAASMLDKLKCKISGC |
Origin of Product |
United States |
Scientific Research Applications
Antibacterial Applications
Ranatuerin-2B exhibits broad-spectrum antibacterial activity, making it a candidate for addressing antibiotic resistance. The peptide's mechanism primarily involves disrupting bacterial membranes, leading to cell lysis.
Case Study: Efficacy Against MRSA
A recent study demonstrated that modified versions of this compound, specifically [Lys4,19, Leu20]R2AW(1-22)-NH2, showed potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MICs) ranged from 2 μM to 8 μM against various bacterial strains, indicating its effectiveness as a therapeutic agent against resistant pathogens .
| Peptide Variant | MIC (μM) | Target Bacteria |
|---|---|---|
| [Lys4,19, Leu20]R2AW(1-22)-NH2 | 2 - 8 | MRSA, E. coli, C. albicans |
| This compound | 4 - 16 | Pseudomonas aeruginosa |
The study also highlighted the peptide's ability to kill bacteria rapidly through membrane permeabilization without affecting human erythrocytes, which is crucial for minimizing cytotoxicity during therapeutic applications .
Anticancer Applications
In addition to its antibacterial properties, this compound has shown promise in anticancer applications. The peptide's design has been optimized to enhance its cytotoxic effects on cancer cells while maintaining selectivity to minimize damage to healthy tissues.
Case Study: Cytotoxicity Against Cancer Cell Lines
Research involving the analogues of this compound revealed significant cytotoxic activity against several human cancer cell lines including MCF-7 (breast cancer), U251MG (glioblastoma), and PC-3 (prostate cancer). The study utilized MTT assays to assess cell viability and demonstrated that certain modifications to the peptide structure could enhance its anticancer efficacy while reducing hemolytic activity .
| Cell Line | IC50 (μM) | Peptide Variant |
|---|---|---|
| MCF-7 | 10 | [Lys4,19, Leu20]R2AW(1-22)-NH2 |
| U251MG | 15 | This compound |
| PC-3 | 12 | RPb (modified analogue) |
The results indicated that while some variants exhibited potent anticancer properties, there was a trade-off with increased hemolytic activity at higher concentrations, necessitating further optimization for clinical use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The ranatuerin-2 family comprises multiple isoforms with distinct amino acid sequences, resulting in divergent biological activities.
Table 1: Comparative Activity of Ranatuerin-2 Family Members
| Compound | MIC (E. coli) (μmol/L) | MIC (S. aureus) (μmol/L) | MIC (C. albicans) (μmol/L) | HC50 (μmol/L) |
|---|---|---|---|---|
| Ranatuerin-2B | Not reported | 2 | 35 | 35–200* |
| Ranatuerin-2Cb | 2 | Not reported | >200 | 35–200* |
| Ranatuerin-2Ara | 30 | 30 | >200 | 35–200* |
| Ranatuerin-2ARa | Not reported | >200 | >200 | 35–200* |
| Ranatuerin-2Ga | Not reported | Not reported | Not reported | 35 |
| Ranatuerin-2Byb | Not reported | Not reported | Not reported | 200 |
*HC50 range for the entire family; specific values for individual compounds (e.g., 2Ga, 2Byb) are noted where available .
Key Findings:
Antimicrobial Spectrum :
- This compound exhibits superior activity against S. aureus (MIC = 2 μmol/L) compared to ranatuerin-2Ara (MIC = 30 μmol/L) and ranatuerin-2ARa (MIC > 200 μmol/L). This highlights its selectivity for Gram-positive pathogens .
- Against C. albicans, this compound (MIC = 35 μmol/L) is uniquely effective within the family, as other isoforms (e.g., 2Cb, 2Ara) show negligible antifungal activity (MIC > 200 μmol/L) .
Hemolytic Activity: Ranatuerin-2Ga has the highest hemolytic potency (HC50 = 35 μmol/L), while ranatuerin-2Byb is the least toxic (HC50 = 200 μmol/L).
Structure-Activity Relationships: The molecular diversity within the ranatuerin-2 family, particularly in amino acid composition and charge distribution, correlates with functional divergence. For example, substitutions in hydrophobic residues may enhance membrane disruption in this compound, explaining its strong activity against S. aureus .
Preparation Methods
Source and Initial Extraction
Ranatuerin-2B is naturally sourced from the skin secretions of Rana species such as Rana pipiens. The initial step in preparation involves the collection of skin secretions or skin tissue from these frogs under controlled conditions.
Specimen Preparation and Secretion Harvesting: Frogs are captured and settled in laboratory conditions. Skin secretions are harvested by gentle electrical stimulation or by skin homogenization in acidic ethanol solutions (e.g., ethanol/0.7 M HCl at 3:1 v/v) at low temperatures (0°C) to prevent peptide degradation. The homogenate is then stirred and centrifuged to separate the soluble peptides.
Solid-Phase Extraction: The supernatant containing peptides is passed through C-18 Sep-Pak cartridges to bind peptides. The bound peptides are eluted with a mixture of acetonitrile, water, and trifluoroacetic acid (TFA) (70:29.9:0.1 v/v/v), then freeze-dried for further purification.
Molecular Cloning and cDNA Library Construction
To obtain the genetic sequence encoding this compound, molecular cloning techniques are employed:
"Shotgun" Cloning of cDNA: Total RNA is extracted from frog skin secretion-derived cDNA libraries. Using degenerate primers designed based on conserved regions of ranatuerin peptides, rapid amplification of cDNA ends (3′-RACE) is performed to clone the full-length precursor cDNA encoding this compound.
Sequence Analysis: The cloned cDNA reveals a precursor protein containing a signal peptide, an acidic spacer region, a propeptide convertase cleavage site (-KR-), and the mature this compound peptide sequence of approximately 34 amino acids.
Peptide Synthesis
Due to the limited yield from natural sources, synthetic production of this compound is a critical step:
Solid-Phase Peptide Synthesis (SPPS): The mature peptide sequence is synthesized chemically using SPPS methods, which allow precise assembly of amino acids in the correct order. This method is typically outsourced to specialized companies (e.g., Gene Script Corporation).
Disulfide Bond Formation: this compound contains cysteine residues that form disulfide bonds critical for its structure and function. After synthesis, the peptide undergoes air oxidation at room temperature for approximately three days to facilitate correct disulfide bond formation.
Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to achieve a purity exceeding 95%. The purified peptide is then characterized by electrospray ionization mass spectrometry (ESI-MS) to confirm molecular weight and correct synthesis.
Peptide Analogues and Modifications
Research often involves preparing analogues of this compound to study structure-activity relationships:
Truncated and Modified Analogues: Variants such as RPa and RPb are synthesized by removing or modifying specific amino acid residues or amidating the C-terminus to assess changes in antimicrobial activity and toxicity.
Chemical Modifications: Amidation or esterification of the C-terminus, substitution of amino acids (e.g., replacing lysine with arginine), and side-chain functionalization are common to enhance peptide stability or activity.
Semi-Synthetic Approaches: Peptides can be chemically coupled with non-natural moieties, including heterocyclic organic groups or aliphatic chains, to generate semi-synthetic derivatives.
Purification and Structural Confirmation
Chromatographic Techniques: After synthesis and modifications, peptides undergo multiple purification steps including RP-HPLC and sometimes phenyl column chromatography to achieve near homogeneity.
Mass Spectrometry: Molecular weight confirmation is done by ESI-MS or MALDI-TOF MS, ensuring the peptide corresponds to the expected sequence and modifications.
Secondary Structure Analysis: Circular dichroism (CD) spectroscopy is used to confirm the α-helical structure of this compound and its analogues in membrane-mimicking environments (e.g., 50% trifluoroethanol in water or lipid bilayers). This step validates the structural integrity post-synthesis.
Summary of Preparation Steps in Tabular Form
Research Findings on Preparation Impact
Purity and Yield: Synthetic this compound and its analogues can be obtained at high purity (>95%) with yields sufficient for bioactivity assays.
Structural Integrity: Proper disulfide bond formation and α-helical folding are essential for antimicrobial activity, confirmed by CD spectroscopy in membrane-mimicking environments.
Biological Activity: Modifications such as C-terminal amidation can retain or enhance antimicrobial activity while reducing toxicity, as seen in analogues like RPb.
Q & A
Q. How should researchers navigate ethical constraints when proposing novel applications of this compound in vulnerable populations?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
